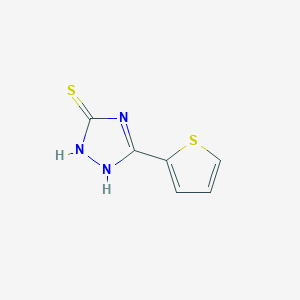

5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

概要

説明

5-(Thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that features a thiophene ring fused to a triazole ring with a thiol group at the 3-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of thiophene-2-carbohydrazide with various isothiocyanates followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods:

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反応の分析

S-Alkylation and Arylation

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides or bromides under basic conditions to form thioether derivatives.

Example Reactions:

- Microwave-assisted alkylation : Reaction with (3-bromopropyl)benzene in isopropanol/NaOH under microwave irradiation (165°C, 12.2 bar, 540 W, 45 min) yields 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole .

- Alkylation with halogenated acetals : Using cesium carbonate in DMF, S-alkylation with bromoacetal derivatives produces 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole .

Oxidation and Disulfide Formation

The thiol group is susceptible to oxidation, forming disulfide bridges or sulfonic acids.

Key Findings:

- Disulfide formation : Treatment with mild oxidizing agents (e.g., H₂O₂) generates dimeric disulfides, critical for stabilizing protein interactions .

- Sulfonic acid derivatives : Strong oxidants like KMnO₄ convert the thiol to a sulfonic acid group (-SO₃H).

Substitution Reactions at the Triazole Ring

The triazole ring participates in nucleophilic substitution, particularly at position 4.

Notable Examples:

- Amination : Reaction with hydrazine hydrate replaces substituents at position 4 with amino groups, forming 4-amino derivatives .

- Arylation : Using aryl halides under palladium catalysis introduces aryl groups at position 4 .

Condensation Reactions (Schiff Base Formation)

The thiol group facilitates condensation with aldehydes to form Schiff bases.

Experimental Data:

- Reaction with 4-chlorobenzaldehyde in ethanol produces 5-(thiophen-2-yl)-4-(4-chlorophenyl)-1,2,4-triazole-3-thiol Schiff bases, which exhibit antimicrobial activity .

| Aldehyde | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Ethanol, reflux, 6 h | 5-(Thiophen-2-yl)-4-(4-chlorophenyl)-1,2,4-triazole-3-thiol Schiff base | 89% |

Metal Complexation

The triazole-thiol moiety acts as a ligand for metal ions, forming coordination complexes.

Case Study:

科学的研究の応用

Antimicrobial Activity

One of the primary applications of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties . Research has demonstrated that derivatives of 1,2,4-triazole exhibit low toxicity and high activity against a range of pathogens. A study investigated the compound's effectiveness against Mycobacterium bovis, a significant pathogen responsible for tuberculosis. The results indicated that concentrations of 0.1%, 0.5%, and 1.0% effectively inhibited the growth of M. bovis in vitro, showing its potential as a tuberculostatic agent .

Anticancer Potential

The compound has also been explored for its anticancer properties . A synthesis of various triazole derivatives revealed promising cytotoxic effects against several cancer cell lines, including human melanoma and triple-negative breast cancer cells. The MTT assay results indicated that these compounds exhibited higher selectivity towards cancer cells compared to normal cells, suggesting their potential as novel anticancer agents .

Antifungal Properties

In addition to antibacterial and anticancer activities, this compound has shown antifungal properties. The structural characteristics of triazoles make them effective against fungal infections, and studies have highlighted the compound's ability to inhibit various fungal strains through mechanisms that disrupt cell wall synthesis and function .

Synergistic Effects with Other Agents

Recent research has focused on the synergistic effects of this compound when combined with other antimicrobial agents. For instance, it has been tested alongside beta-lactam antibiotics against resistant bacterial strains, demonstrating enhanced efficacy in inhibiting bacterial growth compared to the individual compounds alone . This synergistic activity is particularly valuable in addressing antibiotic resistance.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of triazole derivatives is crucial for optimizing their biological activities. Studies have shown that modifications to the thiophene ring or the triazole moiety can significantly affect the compound's potency and selectivity against specific pathogens or cancer cells .

Pharmacological Insights

The pharmacological profile of this compound suggests a broad spectrum of activity beyond just antimicrobial effects. Its potential applications extend to anti-inflammatory and anti-diabetic activities, making it a versatile candidate for further drug development .

Case Studies and Experimental Findings

作用機序

The exact mechanism of action for 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol varies depending on its application. In antimicrobial activity, it is believed to interfere with the cell wall synthesis or disrupt cellular processes in microorganisms. In anticancer activity, it may induce apoptosis or inhibit cell proliferation by interacting with specific molecular targets and pathways .

類似化合物との比較

Thiophene-2-carbohydrazide: A precursor in the synthesis of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.

Benzothiophene Derivatives: These compounds share the thiophene ring but have different biological activities and applications.

Uniqueness:

This compound is unique due to its combined thiophene and triazole rings, which confer distinct chemical and biological properties

生物活性

5-(Thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C7H6N4S

- Molecular Weight : 178.21 g/mol

- CAS Number : 38634-05-8

The compound features a triazole ring linked to a thiophene moiety, which is essential for its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable study demonstrated that triazole derivatives exhibit selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | < 25 | Induction of apoptosis |

| This compound | MCF-7 | < 25 | Bcl-2 inhibition |

| 6-(2,4-dimethoxyphenyl) derivative | Jurkat (Bcl-2 negative) | > 50 | N/A |

The compound's ability to induce apoptosis is linked to its interaction with Bcl-2 proteins, which are crucial in regulating cell death. The binding affinity studies indicate that modifications in the R-groups of the triazole structure significantly influence biological activity and selectivity towards cancer cells .

Antimicrobial Activity

In addition to anticancer properties, 5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives have shown promising antimicrobial activity. A study evaluated various derivatives against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | P. aeruginosa | > 64 µg/mL |

The results indicated that while the compound exhibited effective inhibition against E. coli, it was less effective against Pseudomonas aeruginosa, highlighting the need for further structural modifications to enhance antibacterial potency .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. The presence of specific functional groups and their spatial arrangement significantly affect the compound's efficacy.

Key Findings from SAR Studies:

- Substituent Effects : The introduction of electron-withdrawing groups enhances binding affinity to target proteins.

- Hydrophobic Interactions : Alkyl substitutions improve the selectivity towards COX enzymes and other targets.

- Pharmacophoric Features : Compounds with multiple hydrogen bond acceptors showed increased anticancer activity due to enhanced interactions with Bcl-2 .

Case Studies

Several case studies have explored the efficacy of modified triazoles in clinical settings:

- Bcl-2 Inhibition Study : A derivative with a dimethoxyphenyl substitution demonstrated superior activity with an IC50 value of 0.31 µM against Bcl-2-expressing cell lines .

- In Vivo Evaluation : Animal models treated with triazole derivatives showed significant tumor reduction compared to control groups, suggesting potential for therapeutic use .

特性

IUPAC Name |

5-thiophen-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBUTLWCIJDTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352031 | |

| Record name | 5-Thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68744-68-3 | |

| Record name | 5-Thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。